

physical and chemical characteristics of 2-Formyl-5-methylbenzonitrile

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Formyl-5-methylbenzonitrile**

Cat. No.: **B1439265**

[Get Quote](#)

An In-Depth Technical Guide to **2-Formyl-5-methylbenzonitrile** for Advanced Research

This guide provides a comprehensive overview of the physical and chemical characteristics of **2-Formyl-5-methylbenzonitrile**, a versatile bifunctional molecule of significant interest in medicinal chemistry and materials science. Designed for researchers, scientists, and drug development professionals, this document delves into the compound's synthesis, spectroscopic signature, reactivity, and safe handling protocols, grounding all information in established scientific principles.

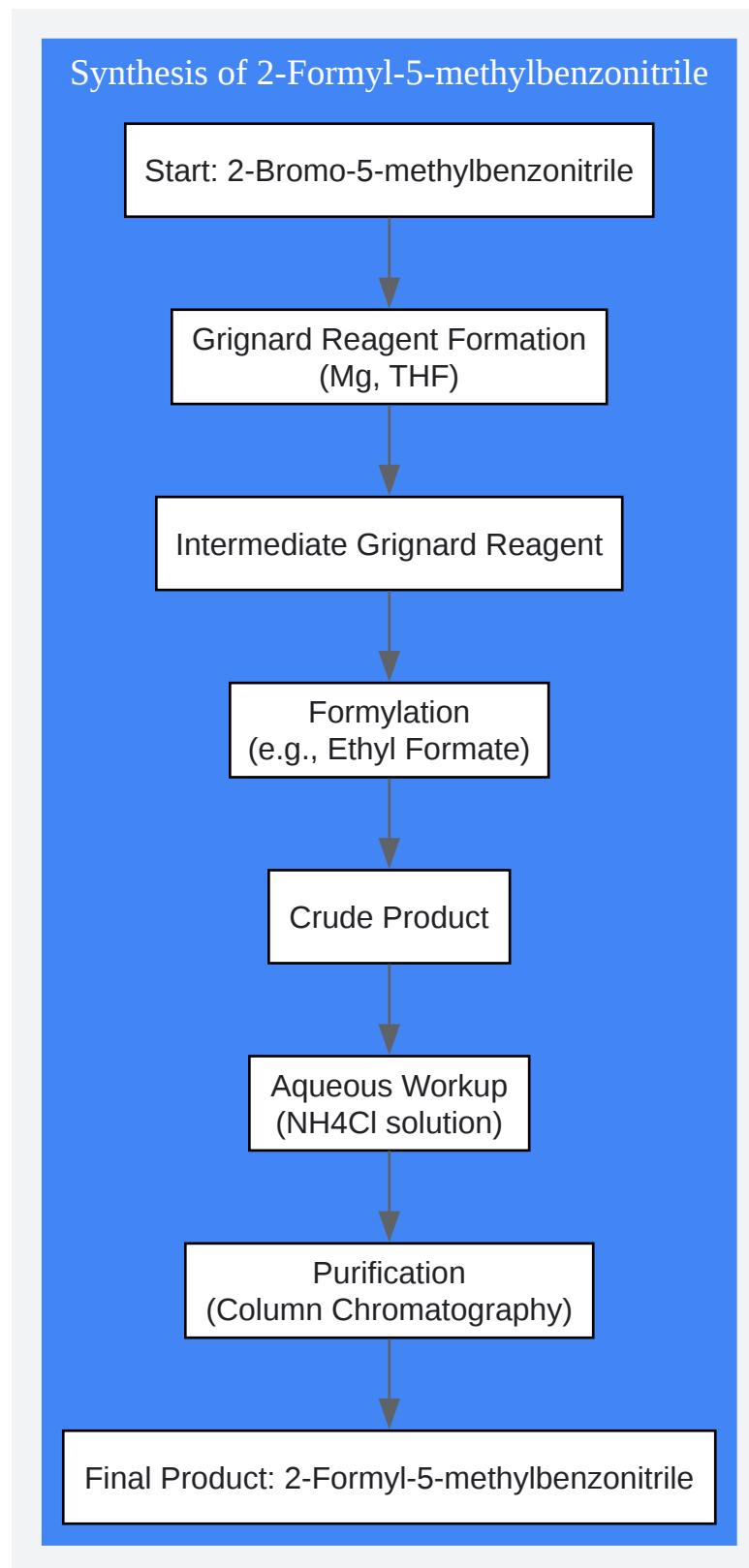
Introduction: A Versatile Synthetic Building Block

2-Formyl-5-methylbenzonitrile, identified by its CAS number 27613-33-8, is an aromatic compound featuring both a nitrile (-C≡N) and a formyl (-CHO) group.^[1] This unique arrangement of electron-withdrawing and reactive functionalities makes it a valuable intermediate for the synthesis of complex molecular architectures.^{[2][3]} Its utility spans the creation of novel heterocyclic compounds for pharmaceutical applications to the development of advanced dyes and specialty chemicals.^{[2][4]} This guide aims to provide the detailed technical knowledge necessary to effectively utilize this compound in a research and development setting.

Molecular Structure and Physicochemical Properties

The core of **2-Formyl-5-methylbenzonitrile** is a benzene ring substituted with a formyl group at position 2, a methyl group at position 5, and a nitrile group at position 1. This substitution pattern dictates its reactivity and physical properties.

Caption: Chemical structure of **2-Formyl-5-methylbenzonitrile**.


Table 1: Physicochemical Properties of **2-Formyl-5-methylbenzonitrile**

Property	Value	Source
CAS Number	27613-33-8	[1]
Molecular Formula	C ₉ H ₇ NO	[1]
Molecular Weight	145.16 g/mol	[1] [5]
Appearance	Likely a solid at room temperature	Inferred from storage conditions
Storage Conditions	2-8°C, under inert gas	[2] [6]
Calculated LogP	1.6792	[1]
Topological Polar Surface Area (TPSA)	40.86 Å ²	[1]

Synthesis and Purification: A Plausible Experimental Protocol

While a specific, peer-reviewed synthesis for **2-Formyl-5-methylbenzonitrile** is not readily available in the searched literature, a viable synthetic route can be proposed based on established organic chemistry reactions and protocols for analogous compounds. A plausible approach involves the formylation of 2-bromo-5-methylbenzonitrile via a Grignard reaction followed by reaction with a formylating agent.

Proposed Synthesis Workflow

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **2-Formyl-5-methylbenzonitrile**.

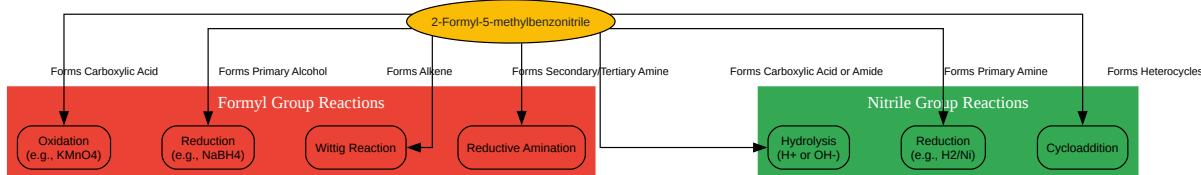
Step-by-Step Protocol

- Grignard Reagent Formation:
 - Rationale: This step converts the aryl bromide into a nucleophilic organomagnesium species, which can then react with an electrophilic formylating agent.
 - Procedure: To a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), add magnesium turnings. Add a solution of 2-bromo-5-methylbenzonitrile[7] in anhydrous tetrahydrofuran (THF) dropwise. A small crystal of iodine can be added to initiate the reaction. The reaction mixture is gently heated to maintain a steady reflux until the magnesium is consumed.
- Formylation:
 - Rationale: The Grignard reagent attacks the electrophilic carbonyl carbon of the formylating agent. Ethyl formate is a common and effective C1 source for this transformation.
 - Procedure: The freshly prepared Grignard reagent is cooled in an ice bath. A solution of ethyl formate in anhydrous THF is added dropwise, maintaining the temperature below 10°C. The reaction is stirred for several hours at room temperature.
- Aqueous Workup and Extraction:
 - Rationale: The workup quenches the reaction and removes inorganic salts.
 - Procedure: The reaction mixture is slowly poured into a cold, saturated aqueous solution of ammonium chloride. The resulting mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- Purification:
 - Rationale: Column chromatography is a standard method for purifying organic compounds of moderate polarity.

- Procedure: The crude product is purified by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent, to afford pure **2-Formyl-5-methylbenzonitrile**.

Spectroscopic Analysis: The Molecular Fingerprint

Definitive spectroscopic data for **2-Formyl-5-methylbenzonitrile** is not widely published. However, based on its structure and data from analogous compounds, a detailed expected spectroscopic profile can be constructed.


Table 2: Expected Spectroscopic Data for **2-Formyl-5-methylbenzonitrile**

Technique	Expected Chemical Shifts / Peaks	Rationale and Comparative Data
¹ H NMR	δ 9.8–10.2 (s, 1H, -CHO), δ 7.5–7.8 (m, 3H, Ar-H), δ 2.3–2.5 (s, 3H, -CH ₃)	The aldehyde proton is expected to be significantly downfield. The aromatic protons will exhibit complex splitting. The methyl protons will appear as a singlet. These predictions are consistent with data for similar benzaldehyde derivatives.[8]
¹³ C NMR	δ ~190 (-CHO), δ ~130–140 (Ar-C), δ ~118 (-C≡N), δ ~20 (CH ₃)	The carbonyl carbon of the aldehyde is characteristically downfield. The nitrile carbon is less deshielded. Aromatic carbons appear in the typical range, and the methyl carbon is upfield.[9][10]
FT-IR (cm ⁻¹)	~2220 (strong, C≡N stretch), ~1680 (strong, C=O stretch), ~2820 and ~2720 (medium, C-H stretch of aldehyde)	These are characteristic vibrational frequencies for nitrile and aldehyde functional groups.[8] The IR spectrum of the related 2-fluoro-5-formylbenzonitrile shows similar characteristic peaks. [11]
Mass Spectrometry (ESI+)	m/z 146.0600 [M+H] ⁺ , 168.0420 [M+Na] ⁺	Predicted mass-to-charge ratios for common adducts provide a means of confirming the molecular weight.[12]

Chemical Reactivity and Synthetic Applications

The synthetic versatility of **2-Formyl-5-methylbenzonitrile** stems from the distinct reactivity of its two functional groups.[3] This allows for selective transformations and the construction of

diverse molecular scaffolds.

[Click to download full resolution via product page](#)

Caption: Reactivity map of **2-Formyl-5-methylbenzonitrile**.

- Reactions of the Formyl Group: The electrophilic aldehyde is susceptible to nucleophilic attack. It can be readily oxidized to a carboxylic acid, reduced to a primary alcohol, or undergo condensation reactions with amines to form imines.^[3] Furthermore, it can participate in various C-C bond-forming reactions such as the Wittig reaction.
- Reactions of the Nitrile Group: The nitrile group can be hydrolyzed under acidic or basic conditions to yield a carboxylic acid or an amide.^[3] It can also be reduced to a primary amine. The carbon-nitrogen triple bond can participate in cycloaddition reactions, providing a route to various heterocyclic systems.^[3]
- Applications in Drug Discovery: The ability to selectively modify either the formyl or nitrile group makes this compound an excellent scaffold for building libraries of drug-like molecules. For instance, the related compound, 2-fluoro-5-formylbenzonitrile, is a key intermediate in the synthesis of the PARP inhibitor Olaparib.^[4]

Safety and Handling

While a specific Safety Data Sheet (SDS) for **2-Formyl-5-methylbenzonitrile** is not available, data from structurally similar compounds, such as 2-fluoro-5-formylbenzonitrile, suggest that it should be handled with care.

- Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
- Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
- Storage: Store in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound should be stored under an inert atmosphere.[\[2\]](#)
- First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 2-Formyl-5-methylbenzonitrile [myskinrecipes.com]
- 3. 2-Formyl-5-methylbenzonitrile | 27613-33-8 | Benchchem [benchchem.com]
- 4. CN114907234B - Preparation method of 2-fluoro-5-formylbenzonitrile - Google Patents [patents.google.com]
- 5. 2-Formyl-5-methylbenzonitrile - [sigmaaldrich.com]
- 6. 27613-33-8|2-Formyl-5-methylbenzonitrile|BLD Pharm [bldpharm.com]
- 7. 2-溴-5-甲基苄腈 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 8. 5-Formyl-2-methylbenzonitrile|CAS 27613-36-1 [benchchem.com]
- 9. rsc.org [rsc.org]
- 10. ¹³C nmr spectrum of benzoic acid C7H6O2 C6H5COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of benzoic acid C13 ¹³-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. 2-Fluoro-5-formylbenzonitrile | C8H4FNO | CID 2769582 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 12. PubChemLite - 5-formyl-2-methylbenzonitrile (C9H7NO) [pubchemlite.lcsb.uni.lu]
- To cite this document: BenchChem. [physical and chemical characteristics of 2-Formyl-5-methylbenzonitrile]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1439265#physical-and-chemical-characteristics-of-2-formyl-5-methylbenzonitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com